N-(3-chloro-2-methylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c1-10-12(18)6-4-8-13(10)19-15(22)9-24-16-11-5-2-3-7-14(11)20-17(23)21-16/h4,6,8H,2-3,5,7,9H2,1H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQNNRSLPGWIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN3O2S |
| Molecular Weight | 363.86 g/mol |
| IUPAC Name | This compound |
| CAS Number | 959535-31-0 |
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. It has been tested against various cancer cell lines and demonstrated promising results. For instance:
- Mechanism of Action : The compound is believed to inhibit specific signaling pathways involved in cancer cell proliferation and survival. It may induce apoptosis in cancer cells by activating caspase pathways.
- Case Studies : A study conducted on melanoma cell lines showed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Further testing revealed that it was effective against leukemia and breast cancer cell lines as well.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cellular metabolism and proliferation.
- Modulation of Gene Expression : It has been observed to alter the expression levels of genes associated with apoptosis and cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased ROS levels that contribute to cell death.
In Vivo Studies
Preliminary in vivo studies have also been conducted to evaluate the therapeutic potential of this compound. Animal models treated with this compound exhibited a significant reduction in tumor size compared to control groups.
Toxicity Studies
Toxicity assessments have indicated that while the compound is effective against cancer cells, it shows relatively low toxicity towards normal cells at therapeutic doses. This selectivity is crucial for its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Hexahydroquinazolinone Derivatives
- N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide: Shares the hexahydroquinazolinone core but substitutes the phenyl group with a 4-fluorophenyl and uses a butanamide linker. Reported KD = 320 nM for MMP-9 inhibition, suggesting the target compound’s chloro-methyl group may offer enhanced lipophilicity or steric effects .
- N-(2-chlorophenyl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide: Incorporates a diethylaminoethyl side chain on the hexahydroquinazolinone, likely improving solubility and cellular uptake compared to the target compound .
Dihydroquinazolinone Derivatives
- N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide: Features a partially unsaturated dihydroquinazolinone core. The planar structure may reduce flexibility but increase π-π stacking interactions in biological targets .
Substituent Effects on Activity
Key Observations :
- Chloro vs.
- Sulfamoyl vs. Acetamide Linkers : Compounds with sulfamoyl groups (e.g., 13a–e, ) show higher yields (~94–95%) but lower bioactivity in anti-exudative assays compared to acetamide-linked analogs .
Physicochemical Data
Insights : The target compound’s higher molecular weight and logP compared to ’s analog may improve tissue penetration but reduce aqueous solubility.
Q & A
Q. How should researchers validate target engagement in cellular models?
- Answer :
- Cellular thermal shift assay (CETSA) : Monitor protein stability after compound treatment.
- Western blotting : Measure downstream phosphorylation (e.g., ERK for kinase inhibitors).
- Knockdown/overexpression : Use siRNA or CRISPR to confirm target dependency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
